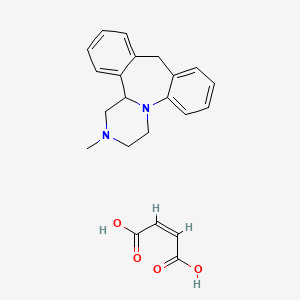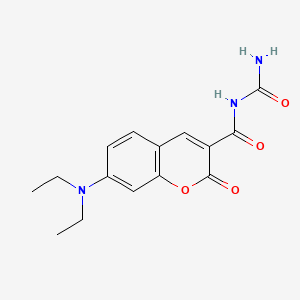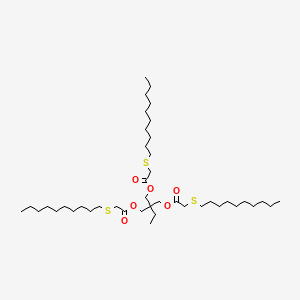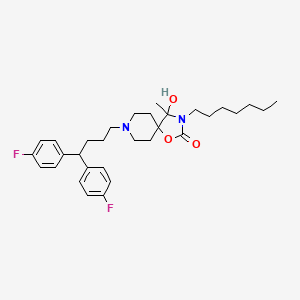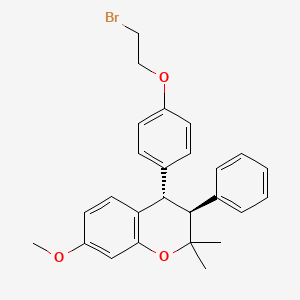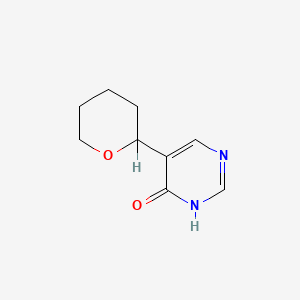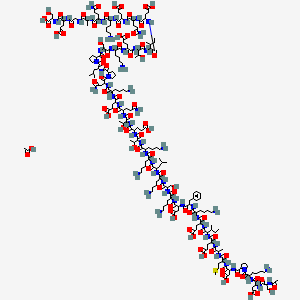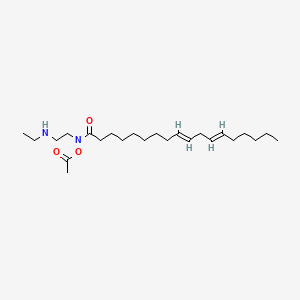
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is a complex organic compound with a unique structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a dibenzo[a,d]cyclopentene core with an ethylamine and cyclohexyl group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzosuberol: 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol.
5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene: Another derivative of the dibenzo[a,d]cycloheptene core.
Uniqueness
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
62469-26-5 |
|---|---|
Formule moléculaire |
C22H26ClN |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
N-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C22H25N.ClH/c1-5-11-20-17(7-1)13-14-18-8-2-6-12-21(18)22(20)15-16-23-19-9-3-4-10-19;/h1-2,5-8,11-12,15,19,23H,3-4,9-10,13-14,16H2;1H |
Clé InChI |
YGJSZJLYEYLYNY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCC=C2C3=CC=CC=C3CCC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


